molecular formula C15H20FNO2 B5500417 N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide

N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide

Cat. No. B5500417
M. Wt: 265.32 g/mol
InChI Key: XXYUKAQRDIBDET-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related compounds often involves multi-step reactions, such as nucleophilic substitution or Claisen-Schmidt condensation methods. For instance, N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides were prepared through a nitro substitution reaction (García et al., 2014).

Molecular Structure Analysis

  • The molecular structure of related cyclohexanecarboxamide derivatives has been characterized using techniques like IR spectroscopy, NMR, and X-ray diffraction, revealing details such as conformation and crystal structure (Özer et al., 2009).

Chemical Reactions and Properties

  • Chemical reactions involving these compounds include esterification and catalytic hydrogenolysis. Their reactions are influenced by structural factors, such as the presence of fluorine atoms (Yamada et al., 2006).

Physical Properties Analysis

  • The physical properties, such as solubility and film-forming ability, have been studied in related polyamides containing cyclohexane structures. These properties are influenced by factors like molecular weight and solvent compatibility (Yang et al., 1999).

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability, are determined by functional groups and molecular structure. For example, N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives exhibit specific reactivity and stability patterns due to their unique structural features (Ozer et al., 2009).

Scientific Research Applications

Radiolabeled Compound Development for Biological Imaging

N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide derivatives have been explored for their potential in biological imaging. For instance, fluorinated derivatives of WAY 100635, including compounds with modifications at the cyclohexanecarboxamide moiety, have been synthesized and radiolabeled for evaluation in biological studies. These derivatives demonstrated varying biological half-lives and specific binding ratios, highlighting their potential for assessing dynamic changes in serotonin levels and for static measurement of 5-HT1A receptor distribution (Lang et al., 1999).

Chemical Synthesis and Catalysis

The compound has also been implicated in chemical synthesis and catalysis. A study reported the use of Pd nanoparticles supported on a mesoporous graphitic carbon nitride for the selective hydrogenation of phenol to cyclohexanone, demonstrating the compound's relevance in the manufacture of polyamides in the chemical industry (Wang et al., 2011).

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c16-13-6-8-14(9-7-13)19-11-10-17-15(18)12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYUKAQRDIBDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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